

# A Comparative Analysis of Iopamidol and Iodixanol for CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Iopamidol |           |
| Cat. No.:            | B3060642  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used iodinated contrast agents in computed tomography (CT): **Iopamidol**, a low-osmolar contrast medium (LOCM), and Iodixanol, an iso-osmolar contrast medium (IOCM). This analysis is based on published experimental data to assist in the informed selection of a contrast agent for clinical and research applications.

# **Physicochemical Properties**

The fundamental differences in the physicochemical properties of **lopamidol** and lodixanol, particularly their osmolality and viscosity, are key determinants of their performance and safety profiles. Iodixanol is iso-osmolar to blood, while **lopamidol** has a higher osmolality.[1] Conversely, Iodixanol exhibits greater viscosity compared to **lopamidol**.[2]

| Property                              | lopamidol-370   | lodixanol-320     |
|---------------------------------------|-----------------|-------------------|
| Iodine Concentration (mg I/mL)        | 370             | 320               |
| Osmolality (mOsm/kg H <sub>2</sub> O) | 796[1][2]       | 290[1][2]         |
| Viscosity (mPa⋅s at 37°C)             | 9.1 - 9.4[2][3] | 11.4 - 11.8[2][3] |

# **Clinical Performance: Efficacy and Image Quality**



The primary function of a contrast agent is to enhance the visibility of internal structures. Studies have shown that both **lopamidol** and Iodixanol provide excellent image quality for diagnostic purposes.[4] However, due to its higher iodine concentration, **lopamidol**-370 has been shown to provide significantly greater vascular contrast, as measured by the contrast-to-noise ratio (CNR), in coronary CT angiography compared to Iodixanol-320.[2][5] This can lead to improved depiction of anatomical details.[5]

In studies of liver and peripheral artery imaging, **lopamidol**-370 resulted in significantly higher enhancement in the abdominal aorta during the arterial phase.[6][7] No significant difference was observed between the two agents during the portal venous phase of enhancement.[6][7]

| Parameter                                          | lopamidol-370                  | lodixanol-320   | Study Population                                    |
|----------------------------------------------------|--------------------------------|-----------------|-----------------------------------------------------|
| Contrast-to-Noise<br>Ratio (Aortic Root)           | Significantly Higher (p=0.021) | Lower           | 60 adult patients for coronary CT angiography[2][5] |
| Coronary Branch Visualization                      | Improved Depiction             |                 | 60 adult patients for coronary CT angiography[5]    |
| Abdominal Aorta<br>Enhancement (Arterial<br>Phase) | 301.3 ± 80.2 HU                | 273.6 ± 65.9 HU | 121 patients for liver CT[6][7]                     |
| Image Quality Rating (Excellent)                   | 89.9%                          | 95.4%           | 299 patients for abdomen/pelvis CT[4]               |

## **Safety and Tolerability**

The safety and tolerability of contrast media are of paramount importance. Key considerations include patient comfort during injection and the risk of adverse events, particularly contrast-induced nephropathy (CIN).

## **Patient Comfort**

Due to its iso-osmolality, Iodixanol is associated with significantly better patient comfort compared to **Iopamidol**.[4] Patients receiving Iodixanol report less moderate-to-severe



discomfort, with heat sensation being the major contributing factor.[4] In studies of peripheral arteriography, lodixanol injections induced significantly less moderate/severe and severe discomfort, heat, and pain than **lopamidol**.[8]

| Patient-Reported Outcome                     | lopamidol-370 | lodixanol-320    | Study Population & Administration                                   |
|----------------------------------------------|---------------|------------------|---------------------------------------------------------------------|
| Moderate/Severe Discomfort                   | 67.3%         | 35.1% (p<0.0001) | 299 patients, IV for abdomen/pelvis CECT[4]                         |
| Severe Discomfort                            | 16.3%         | 2.6% (p=0.0004)  | 299 patients, IV for abdomen/pelvis CECT[4]                         |
| Moderate/Severe<br>Heat Sensation            | 63.9%         | 29.8% (p<0.0001) | 299 patients, IV for abdomen/pelvis CECT[4]                         |
| Severe Pain<br>(Peripheral<br>Arteriography) | 23.2%         | 2.4% (p<0.001)   | 253 patients, intra-<br>arterial for peripheral<br>arteriography[8] |

## **Adverse Events**

The overall incidence of adverse events, excluding patient discomfort, has been found to be comparable between the two agents.[4] One study reported delayed skin reactions in a small percentage of patients receiving Iodixanol, though this was not statistically significant.[4] In terms of cardiovascular effects, a study on coronary MDCT angiography found a statistically significant decrease in heart rate during the administration of Iodixanol-320, while heart rate variability remained low for both agents.[5]



| Adverse Event                                 | lopamidol-370 | lodixanol-320 | p-value   |
|-----------------------------------------------|---------------|---------------|-----------|
| Overall Adverse Events (excluding discomfort) | 14.9%         | 19.9%         | 0.2870[4] |
| Contrast-Related Adverse Events               | 10.1%         | 11.3%         | 0.8522[4] |

## **Renal Safety**

The risk of contrast-induced nephropathy (CIN) is a significant concern, especially in patients with pre-existing renal impairment. Meta-analyses have shown no significant overall difference in the risk of CIN between Iodixanol and low-osmolar contrast media, including **Iopamidol**.[9] A prospective, randomized, double-blind study in patients with chronic kidney disease and diabetes mellitus undergoing coronary angiography found no significant difference between Iodixanol and **Iopamidol** in the peak increase in serum creatinine or the incidence of CIN.[10] Similarly, a study on patients with chronic kidney disease undergoing CT exams concluded that the rate of CIN was similarly low for both agents.[1]

| Endpoint                                               | lopamidol-370 | lodixanol-320 | Study Population                                                                          |
|--------------------------------------------------------|---------------|---------------|-------------------------------------------------------------------------------------------|
| Incidence of CIN                                       | 9.8%          | 11.2%         | 418 patients with chronic kidney disease and diabetes undergoing coronary angiography[10] |
| Peak Increase in<br>Serum Creatinine<br>(mg/dL)        | 0.09          | 0.10          | 418 patients with chronic kidney disease and diabetes undergoing coronary angiography[10] |
| Incidence of CIN<br>(Relative increase in<br>SCr ≥25%) | 4%            | 4%            | 153 patients with chronic kidney disease undergoing CE-MDCT[1]                            |





# **Experimental Protocols**

The following provides a generalized experimental workflow for a prospective, randomized, double-blind clinical trial comparing **lopamidol** and lodixanol for CT imaging, based on methodologies reported in the literature.[1][4][5][10]





Click to download full resolution via product page

Typical workflow for a comparative clinical trial.



## **Key Methodological Components:**

- Study Design: Prospective, randomized, double-blind, multicenter studies are the gold standard for comparing contrast agents.[4][10]
- Patient Population: Inclusion and exclusion criteria are critical and should be clearly defined. This often includes age, specific medical conditions (e.g., renal impairment, diabetes), and contraindications to contrast media.[1][11]
- Contrast Administration: The dose of the contrast agent is typically standardized based on iodine load (e.g., 40 gl) and administered at a controlled injection rate using a power injector.
   [1][7]
- CT Imaging Parameters: Specific CT scanner protocols (e.g., tube voltage, tube current, slice thickness, gantry rotation speed) are predefined to ensure consistency across all participants.[7][12]
- Endpoints:
  - Efficacy: Quantitative measures like Hounsfield Units (HU) in regions of interest and qualitative assessments of image quality by blinded radiologists are used.[6][13]
  - Safety: Patient-reported discomfort is often measured using a numerical rating scale.[4][8]
     Adverse events are systematically recorded. Renal safety is primarily assessed by measuring changes in serum creatinine levels at baseline and at 48-72 hours post-procedure to determine the incidence of CIN.[1][10]

## Conclusion

The choice between **Iopamidol** and Iodixanol for CT imaging depends on the specific clinical scenario and patient characteristics.

 lodixanol is the preferred agent when patient comfort is a primary concern, as its iso-osmolar nature significantly reduces sensations of heat and pain during injection.[4] This can be particularly beneficial in anxious patients or when patient movement could compromise image quality.



- **lopamidol**, with its higher iodine concentration, may offer an advantage in achieving greater vascular enhancement, which can be crucial for detailed anatomical depiction in applications like coronary CT angiography.[2][5]
- In terms of renal safety, current evidence suggests that there is no significant difference in the risk of contrast-induced nephropathy between the two agents, even in high-risk patient populations.[1][9][10]

Ultimately, the selection of a contrast agent should be a clinical decision that weighs the benefits of enhanced image quality against the importance of patient comfort, while considering the overall safety profile in the context of the individual patient.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Contrast-induced nephropathy in patients with chronic kidney disease undergoing computed tomography: a double-blind comparison of iodixanol and iopamidol PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajronline.org [ajronline.org]
- 3. Avens Publishing Group Comparison of the Effects of Iodixanol and Iopamidol on Urine Flow, Urine Viscosity, and Glomerular Filtration in Rats [avensonline.org]
- 4. Comparison of patient comfort between iodixanol and iopamidol in contrast-enhanced computed tomography of the abdomen and pelvis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of iopamidol-370 versus iodixanol-320 on coronary contrast, branch depiction, and heart rate variability in dual-source coronary MDCT angiography PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the efficacy and safety of iopamidol-370 and iodixanol-320 in patients undergoing multidetector-row computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Randomized, Double-Blind Study Comparing Patient Comfort and Safety Between Iodixanol 320 mg I/mL and Iopamidol 370 mg I/mL in Patients Undergoing Peripheral Arteriography - The COMFORT II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relative renal safety of iodixanol compared with low-osmolar contrast media: a metaanalysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nephrotoxicity of iodixanol versus iopamidol in patients with chronic kidney disease and diabetes mellitus undergoing coronary angiographic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing Patient Comfort and Safety Between Iodixanol and Iopamidol in Patients Undergoing Peripheral Arteriography [ctv.veeva.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Comparison of a low-osmolar contrast medium, iopamidol, and an iso-osmolar contrast medium, iodixanol, in MDCT coronary angiography PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Iopamidol and Iodixanol for CT Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060642#comparative-analysis-of-iopamidol-and-iodixanol-for-ct-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com